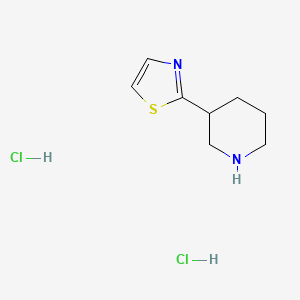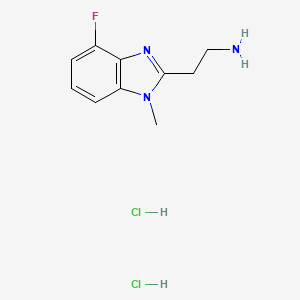![molecular formula C11H18ClNOS B1522961 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride CAS No. 1258649-90-9](/img/structure/B1522961.png)
1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride
説明
1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride is a chemical compound with the molecular formula C11H18ClNOS and a molecular weight of 247.78 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H18ClNOS . This indicates that it contains 11 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 247.78 . Unfortunately, other specific physical and chemical properties like boiling point and storage conditions are not available in the resources .科学的研究の応用
Role in Environmental Contaminant Studies
Occurrence, Fate, and Behavior in Aquatic Environments
Research on similar compounds, like parabens (which share functional groups and properties with the targeted compound), highlights their presence as contaminants in water bodies. Studies have shown that despite wastewater treatments effectively reducing their concentration, they persist in aquatic environments due to continuous introduction from consumer products. This persistence raises concerns about their biodegradability and ubiquity in surface water and sediments, underscoring the need for further research into their environmental impact and degradation processes (Haman et al., 2015).
Contributions to Pharmacology and Toxicology
Understanding Chemical Toxicity and Antioxidant Defense Mechanisms
Methionine, an amino acid structurally related to the compound of interest, plays a critical role in antioxidant defense and cellular regulation. The oxidation of methionine residues in proteins serves as a protective mechanism against oxidative damage, highlighting its importance in studying the antioxidant properties and potential therapeutic applications of methionine and its derivatives. This suggests avenues for research into similar compounds' roles in antioxidant defense and their therapeutic potential, especially in conditions characterized by oxidative stress (Levine et al., 2000).
Impact on Environmental Chemistry
Advanced Oxidation Processes for Pollutant Degradation
The study of advanced oxidation processes (AOPs) for the degradation of organic pollutants like acetaminophen provides insights into the environmental fate of similar chemical entities. AOPs lead to the formation of various by-products, offering a model for understanding the degradation pathways, by-products, and biotoxicity of related compounds. This research area is crucial for developing effective strategies to mitigate the environmental impact of such pollutants (Qutob et al., 2022).
Safety and Hazards
特性
IUPAC Name |
3-(2-methoxyphenyl)sulfanyl-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-9(7-12)8-14-11-6-4-3-5-10(11)13-2;/h3-6,9H,7-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIGRHXMTSKBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CSC1=CC=CC=C1OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1522878.png)
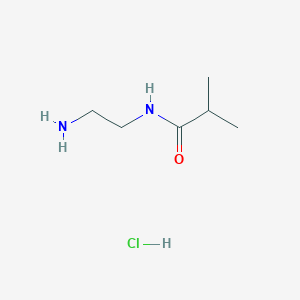

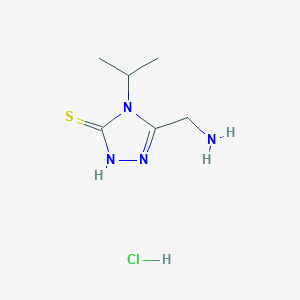
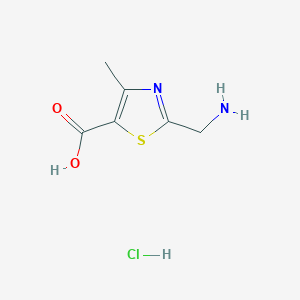
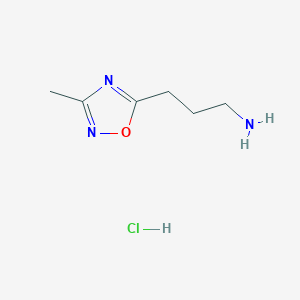
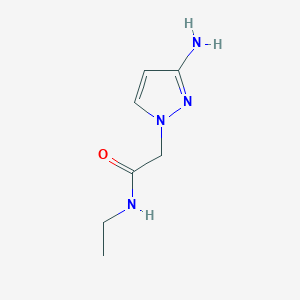
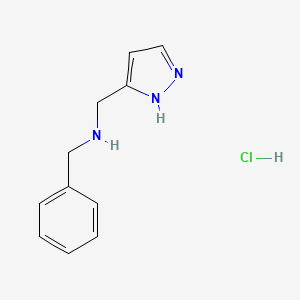
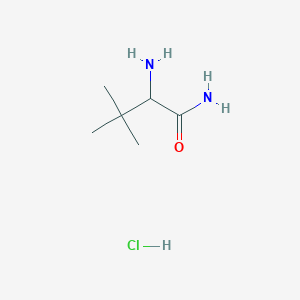
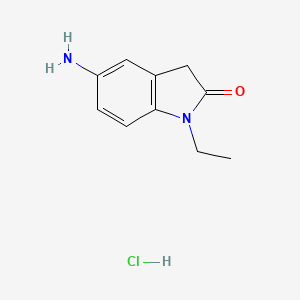
![4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1522893.png)
